molecular formula C14H14ClNO2 B8431965 methyl 5-(4-chlorophenyl)-1,4-dimethyl-1H-pyrrole-2-carboxylate

methyl 5-(4-chlorophenyl)-1,4-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B8431965
M. Wt: 263.72 g/mol
InChI Key: KVBZXECXXBEWLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 5-(4-chlorophenyl)-1,4-dimethyl-1H-pyrrole-2-carboxylate is a synthetic organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(4-chlorophenyl)-1,4-dimethyl-1H-pyrrole-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, methyl acetoacetate, and ammonium acetate.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as piperidine, to form the pyrrole ring.

    Esterification: The resulting intermediate is then esterified using methanol and an acid catalyst, such as sulfuric acid, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

methyl 5-(4-chlorophenyl)-1,4-dimethyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

methyl 5-(4-chlorophenyl)-1,4-dimethyl-1H-pyrrole-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial properties.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and conductive polymers.

    Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its potential as a drug candidate.

    Industrial Applications: It is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 5-(4-chlorophenyl)-1,4-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Methyl-5-(4-bromophenyl)-1,4-dimethyl-1H-pyrrole-2-carboxylate: Similar structure but with a bromine atom instead of chlorine.

    Methyl-5-(4-fluorophenyl)-1,4-dimethyl-1H-pyrrole-2-carboxylate: Similar structure but with a fluorine atom instead of chlorine.

    Methyl-5-(4-methylphenyl)-1,4-dimethyl-1H-pyrrole-2-carboxylate: Similar structure but with a methyl group instead of chlorine.

Uniqueness

methyl 5-(4-chlorophenyl)-1,4-dimethyl-1H-pyrrole-2-carboxylate is unique due to the presence of the chlorine atom, which can influence its reactivity, biological activity, and physical properties. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s behavior in different environments.

Properties

Molecular Formula

C14H14ClNO2

Molecular Weight

263.72 g/mol

IUPAC Name

methyl 5-(4-chlorophenyl)-1,4-dimethylpyrrole-2-carboxylate

InChI

InChI=1S/C14H14ClNO2/c1-9-8-12(14(17)18-3)16(2)13(9)10-4-6-11(15)7-5-10/h4-8H,1-3H3

InChI Key

KVBZXECXXBEWLU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1)C(=O)OC)C)C2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of sodium hydride (60% suspension in mineral oil) (0.529 g, 13.22 mmol) in DMF (5 ml) at 0° C. was added a solution of methyl-5-(4-chlorophenyl)-4-methyl-1H-pyrrole-2-carboxylate (prepared according to the procedure reported in J. org. Chem., 2009, 74(2), 903-905, Org. Lett. 2007, 9(25), 5191-5194, 2.20 g, 8.81 mmol) in DMF (10 ml), which was then followed by the addition of methyl iodide (1.88 g, 0.83 ml, 13.22 mmol). The resulting reaction mixture was stirred at room temperature for 45 minutes. The progress of the reaction was monitored by TLC. The reaction mixture was then quenched with water (10 ml). The mixture so obtained was then extracted with ethyl acetate (2×50 ml). The combined organic layer was dried over anhydrous Na2SO4. The solvent was evaporated from the dried organic layer under reduced pressure to obtain a crude product, which was then purified by column chromatography over silica gel (100-200 mesh) using 15-20% ethyl acetate in hexanes as an eluent to obtain the title compound (1.9 g, 81.9%)
Quantity
0.529 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.83 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
81.9%

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